2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-methylpyrido[2,3-b]pyrazine and 4-acetylpiperazine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antiurease activities.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar synthetic routes and functionalization strategies.
Uniqueness
2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the acetylpiperazine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1226441-07-1 |
---|---|
Molecular Formula |
C21H12ClFN4O3S |
Molecular Weight |
454.86 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2 |
InChI Key |
HOKXWLVHODMJKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.